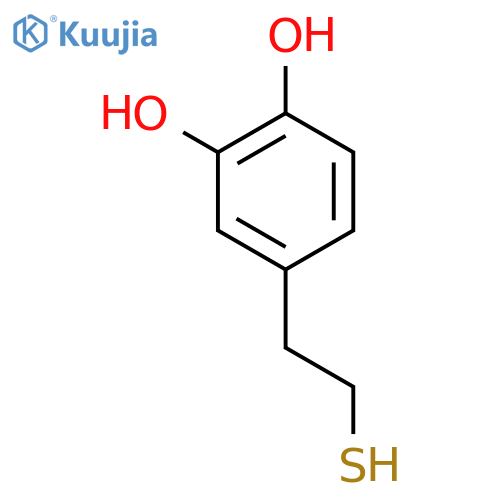Cas no 267219-51-2 (4-(2-sulfanylethyl)benzene-1,2-diol)

267219-51-2 structure
商品名:4-(2-sulfanylethyl)benzene-1,2-diol
CAS番号:267219-51-2
MF:C8H10O2S
メガワット:170.228801250458
MDL:MFCD24727300
CID:3925872
PubChem ID:11593507
4-(2-sulfanylethyl)benzene-1,2-diol 化学的及び物理的性質
名前と識別子
-
- 1,2-Benzenediol, 4-(2-mercaptoethyl)-
- 4-(2-sulfanylethyl)benzene-1,2-diol
- SCHEMBL11541519
- 4-(2-mercaptoethyl)benzene-1,2-diol
- EN300-2005539
- 267219-51-2
-
- MDL: MFCD24727300
- インチ: InChI=1S/C8H10O2S/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,9-11H,3-4H2
- InChIKey: YBSGFJJODBOFAZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 170.04015073Da
- どういたいしつりょう: 170.04015073Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
4-(2-sulfanylethyl)benzene-1,2-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2005539-5000mg |
4-(2-sulfanylethyl)benzene-1,2-diol |
267219-51-2 | 5g |
$2235.0 | 2021-11-01 | ||
| Enamine | EN300-2005539-1.0g |
4-(2-sulfanylethyl)benzene-1,2-diol |
267219-51-2 | 1g |
$1142.0 | 2023-06-02 | ||
| Enamine | EN300-2005539-5.0g |
4-(2-sulfanylethyl)benzene-1,2-diol |
267219-51-2 | 5g |
$3313.0 | 2023-06-02 | ||
| Enamine | EN300-2005539-10000mg |
4-(2-sulfanylethyl)benzene-1,2-diol |
267219-51-2 | 10g |
$3315.0 | 2021-11-01 | ||
| Enamine | EN300-2005539-10.0g |
4-(2-sulfanylethyl)benzene-1,2-diol |
267219-51-2 | 10g |
$4914.0 | 2023-06-02 | ||
| Enamine | EN300-2005539-0.25g |
4-(2-sulfanylethyl)benzene-1,2-diol |
267219-51-2 | 0.25g |
$1051.0 | 2023-09-16 | ||
| Enamine | EN300-2005539-10g |
4-(2-sulfanylethyl)benzene-1,2-diol |
267219-51-2 | 10g |
$4914.0 | 2023-09-16 | ||
| Enamine | EN300-2005539-0.05g |
4-(2-sulfanylethyl)benzene-1,2-diol |
267219-51-2 | 0.05g |
$959.0 | 2023-09-16 | ||
| Enamine | EN300-2005539-2500mg |
4-(2-sulfanylethyl)benzene-1,2-diol |
267219-51-2 | 2500mg |
$1510.0 | 2021-11-01 | ||
| Enamine | EN300-2005539-500mg |
4-(2-sulfanylethyl)benzene-1,2-diol |
267219-51-2 | 500mg |
$739.0 | 2021-11-01 |
4-(2-sulfanylethyl)benzene-1,2-diol 関連文献
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
267219-51-2 (4-(2-sulfanylethyl)benzene-1,2-diol) 関連製品
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
